D-CANALINE
Overview
Description
®-2-Amino-4-(aminooxy)butanoic acid is a non-proteinogenic amino acid that has garnered interest in various scientific fields due to its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-4-(aminooxy)butanoic acid typically involves the use of protected amino acids and subsequent deprotection steps. One common method includes the use of tert-butyl esters of Nα-protected amino acids, which are then reacted with aminooxy agents under controlled conditions . The reaction conditions often involve the use of anhydrous magnesium sulfate and boron trifluoride diethyl etherate as additional reagents .
Industrial Production Methods: Industrial production methods for ®-2-Amino-4-(aminooxy)butanoic acid are less documented, but they likely involve similar synthetic routes with optimizations for scale-up. Enzymatic methods using specific dehydrogenases and transaminases have also been explored for the production of enantiopure forms of this compound .
Chemical Reactions Analysis
Types of Reactions: ®-2-Amino-4-(aminooxy)butanoic acid undergoes various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino and aminooxy groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxime derivatives, while reduction can produce amino alcohols .
Scientific Research Applications
®-2-Amino-4-(aminooxy)butanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of ®-2-Amino-4-(aminooxy)butanoic acid involves its interaction with specific molecular targets. The aminooxy group can form stable complexes with metal ions and participate in the inhibition of enzymes such as histone deacetylases and cholinesterases . These interactions can modulate various biochemical pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Butyric Acid: A simple carboxylic acid with different functional groups.
Aminocaproic Acid: Another amino acid derivative with distinct properties and applications.
2-Aminobutyric Acid: A related compound with similar structural features but different reactivity.
Uniqueness: ®-2-Amino-4-(aminooxy)butanoic acid is unique due to the presence of both an amino and an aminooxy group, which confer distinct reactivity and potential for diverse applications. Its ability to form stable complexes and participate in various biochemical reactions sets it apart from other similar compounds .
Properties
IUPAC Name |
(2R)-2-amino-4-aminooxybutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O3/c5-3(4(7)8)1-2-9-6/h3H,1-2,5-6H2,(H,7,8)/t3-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQPGMQABJNQLLF-GSVOUGTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CON)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CON)[C@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80436383 | |
Record name | (R)-2-Amino-4-(aminooxy)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80436383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128395-79-9 | |
Record name | Canaline, D- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128395799 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R)-2-Amino-4-(aminooxy)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80436383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CANALINE, D- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3TJQ8CI58K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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